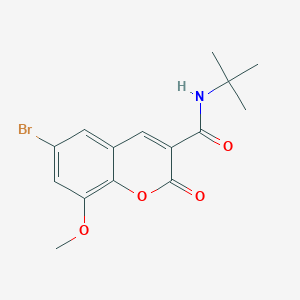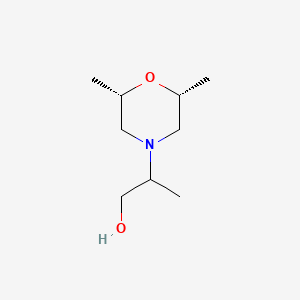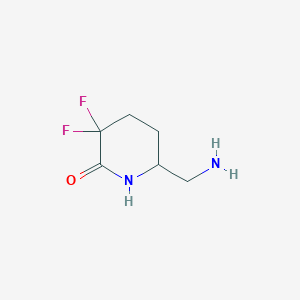
(2-甲氧基-4-硝基苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-4-nitrophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and nitro groups. It is commonly used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
科学研究应用
(2-Methoxy-4-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用机制
Target of Action
The primary target of (2-Methoxy-4-nitrophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(2-Methoxy-4-nitrophenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by (2-Methoxy-4-nitrophenyl)boronic acid, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that it is relatively stable and readily prepared
Result of Action
The result of the action of (2-Methoxy-4-nitrophenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic chemistry.
Action Environment
The action of (2-Methoxy-4-nitrophenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions under which the Suzuki–Miyaura coupling reaction takes place . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the success and wide application of this reaction .
生化分析
Biochemical Properties
(2-Methoxy-4-nitrophenyl)boronic acid plays a significant role in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
The molecular mechanism of (2-Methoxy-4-nitrophenyl)boronic acid primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring its organoboron group to palladium during the transmetalation process .
Temporal Effects in Laboratory Settings
The temporal effects of (2-Methoxy-4-nitrophenyl)boronic acid in laboratory settings are largely dependent on the specific conditions of the experiment. As a stable compound, it can be used in long-term studies without significant degradation .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, suggesting they may interact with multiple metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-nitrophenyl)boronic acid typically involves the reaction of 2-methoxy-4-nitrophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of (2-Methoxy-4-nitrophenyl)boronic acid can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. These methods often involve the use of automated systems to precisely control the addition of reagents and the temperature of the reaction mixture.
化学反应分析
Types of Reactions
(2-Methoxy-4-nitrophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Reducing Agents: Such as hydrogen gas or sodium borohydride, used for the reduction of the nitro group.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and amino-substituted derivatives, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Nitrophenylboronic acid
- 3-Nitrophenylboronic acid
Uniqueness
(2-Methoxy-4-nitrophenyl)boronic acid is unique due to the presence of both methoxy and nitro substituents on the phenyl ring. This combination of functional groups can provide distinct electronic and steric properties, making it a versatile reagent in organic synthesis. The methoxy group can act as an electron-donating group, while the nitro group is electron-withdrawing, allowing for fine-tuning of the compound’s reactivity in various chemical reactions.
属性
IUPAC Name |
(2-methoxy-4-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPWIVCAJNLSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2551881.png)
![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)

![N-isopropyl-N'-[2-(4-pyridyl)ethyl]thiourea](/img/structure/B2551890.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)
![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2551897.png)



![N-(4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2551903.png)
